N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide is a complex organic compound characterized by its unique structure and potential applications in various fields of scientific research. This compound features multiple functional groups, including chlorophenyl, methylideneamino, hydrazinyl, oxopropyl, and sulfanylpropanamide, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and various amines or hydrazines. The key steps in the synthesis may involve:
Condensation Reactions: The initial step often involves the condensation of 2-chlorobenzaldehyde with an appropriate amine or hydrazine to form the corresponding Schiff base.
Thiol Addition: The Schiff base is then reacted with a thiol compound to introduce the sulfanyl group.
Oxidation and Reduction: Depending on the desired final product, oxidation or reduction reactions may be employed to modify specific functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide
- N-[(E)-(2-bromophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-bromophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide
Uniqueness
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of chlorophenyl groups and the Schiff base structure contribute to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C20H20Cl2N4O2S |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C20H20Cl2N4O2S/c21-17-7-3-1-5-15(17)13-23-25-19(27)9-11-29-12-10-20(28)26-24-14-16-6-2-4-8-18(16)22/h1-8,13-14H,9-12H2,(H,25,27)(H,26,28)/b23-13+,24-14+ |
InChI Key |
GAANDWXULXGNFQ-RNIAWFEPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCSCCC(=O)N/N=C/C2=CC=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCSCCC(=O)NN=CC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.